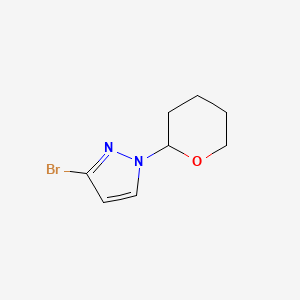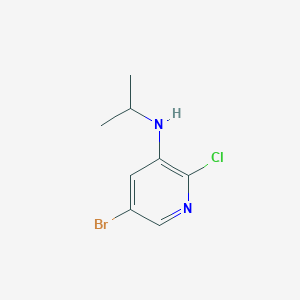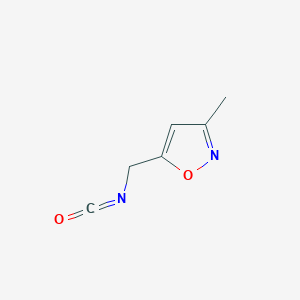
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
Overview
Description
This would involve providing a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any necessary reagents or catalysts, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including any reaction mechanisms and the products formed.Physical And Chemical Properties Analysis
This would involve detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Oxazole-Based Compounds in Anticancer Research
Oxazole-based compounds, including 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole, have been widely studied for their anticancer properties. The presence of oxygen and nitrogen atoms within the oxazole core structure facilitates various types of interactions with different enzymes and receptors. This has led to the discovery of new drugs aimed at combating cancer. Recent research has focused on synthesizing and evaluating biologically active derivatives of oxazole-based compounds, highlighting their potential in anticancer applications (Chiacchio et al., 2020).
Coordination Chemistry and Asymmetric Synthesis
The coordination chemistry of oxazoline ligands, derived from oxazole-based compounds, plays a significant role in asymmetric organic syntheses. These ligands have been employed by various research groups as chiral auxiliaries in transition metal-catalyzed processes. Oxazolines are valued for their versatility in ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. This research area offers insights into the structural characterization of oxazoline ligands in both solid state and solution, showcasing their application in creating enantioselective catalysts (Gómez et al., 1999).
Advancements in Oxazole-Based Medicinal Chemistry
Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with various enzymes and receptors through non-covalent interactions. This has made oxazole-based derivatives an active area of research in medicinal drug development. These compounds have been explored for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, among others. The exploration of oxazole compounds as clinical drugs or drug candidates represents a significant portion of contemporary medicinal chemistry, with numerous compounds showing potential for the treatment of diverse diseases (Zhang et al., 2018).
Synthesis of Oxazoles from N-Propargylcarboxamides
A notable method involves the synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides using AuCl(3) as a catalyst under mild conditions. This process allows for the direct and catalytic access to alkylidene oxazolines, demonstrating an innovative approach to oxazole synthesis. Such methodologies highlight the versatility and efficiency of generating oxazole compounds, which are crucial for further pharmaceutical applications (Hashmi et al., 2004).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary precautions for handling and storage.
Future Directions
This would involve discussing potential areas for future research or applications of the compound, based on its known properties and uses.
properties
IUPAC Name |
5-(isocyanatomethyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDKJBEUIEYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



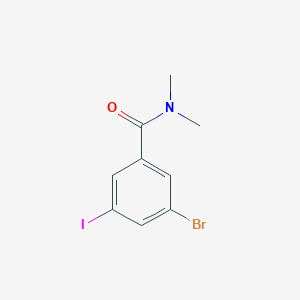
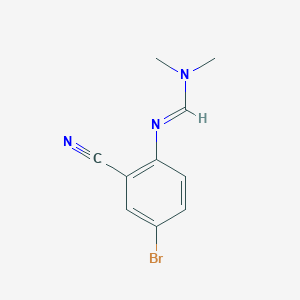
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
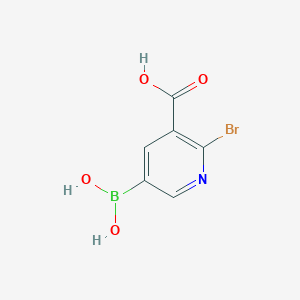
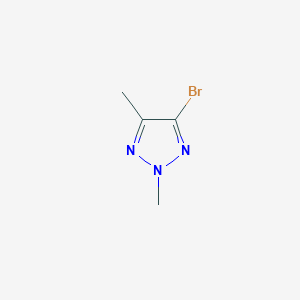
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)
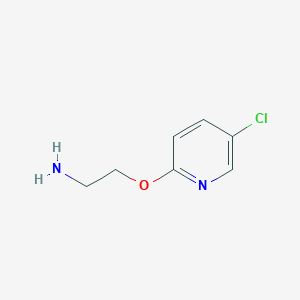
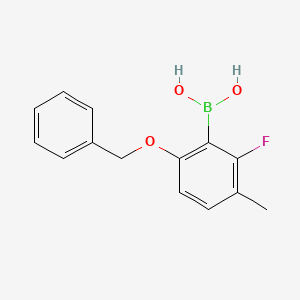
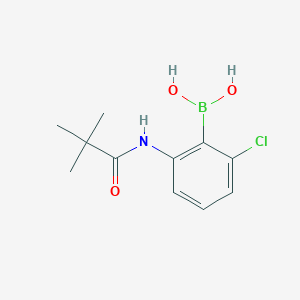
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
